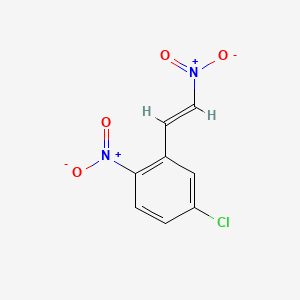
5-Chloro-beta,2-dinitro-styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-beta,2-dinitro-styrene is an organic compound characterized by the presence of a chlorine atom and two nitro groups attached to a styrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-beta,2-dinitro-styrene typically involves the nitration of 5-chlorostyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride, resulting in the formation of amines.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, primary or secondary amines.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-beta,2-dinitro-styrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized styrene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which 5-Chloro-beta,2-dinitro-styrene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to the disruption of normal cellular functions. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Beta-nitrostyrene: Shares the nitro group but lacks the chlorine atom, leading to different reactivity and applications.
5-Chlorostyrene: Lacks the nitro groups, making it less reactive in certain chemical transformations.
2,4-Dinitrostyrene: Contains two nitro groups but in different positions, affecting its chemical behavior and applications.
Uniqueness: 5-Chloro-beta,2-dinitro-styrene is unique due to the combination of a chlorine atom and two nitro groups, which confer distinct reactivity patterns and potential applications. Its specific substitution pattern allows for targeted chemical modifications and the exploration of unique biological activities.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds
Propiedades
Número CAS |
73688-91-2 |
|---|---|
Fórmula molecular |
C8H5ClN2O4 |
Peso molecular |
228.59 g/mol |
Nombre IUPAC |
4-chloro-1-nitro-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-7-1-2-8(11(14)15)6(5-7)3-4-10(12)13/h1-5H/b4-3+ |
Clave InChI |
QPOWCZYBXJVQFJ-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012619.png)
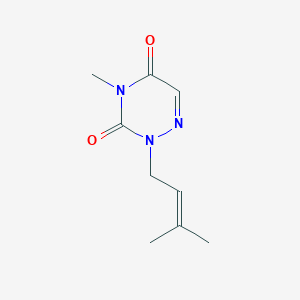
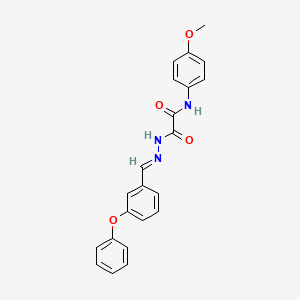
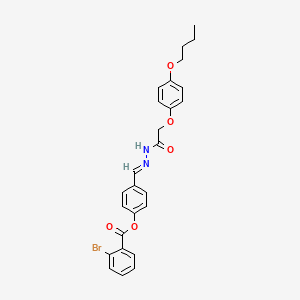
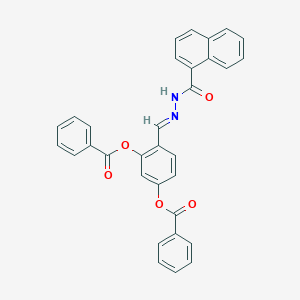
![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012650.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012662.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12012666.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012673.png)
![2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012675.png)
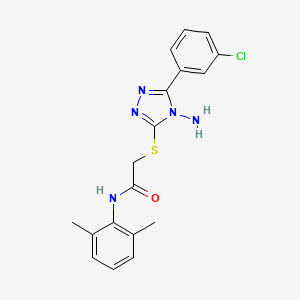
![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012690.png)

![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12012695.png)
